molecular formula C24H22FN3O4 B10915487 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915487
M. Wt: 435.4 g/mol
InChI Key: XXSXELUFJQSWHD-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It consists of several functional groups and heterocyclic rings

    Chemical Formula: CHNOF

    Molecular Weight: 442.44 g/mol

Preparation Methods

Synthetic Routes::

    Oxazolo[5,4-b]pyridine Ring Formation:

    Introduction of Substituents:

Industrial Production::
  • Industrial-scale synthesis typically involves multi-step processes, with careful optimization for yield and purity.

Chemical Reactions Analysis

    Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Investigate its reactivity, study its stability, and explore new synthetic routes.

    Biology: Assess its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explore its potential as a drug candidate (e.g., anticancer, antimicrobial).

    Industry: Investigate its use in materials science (e.g., organic electronics).

Mechanism of Action

    Targets: Identify molecular targets (e.g., proteins, receptors) affected by this compound.

    Pathways: Understand the signaling pathways influenced by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore other oxazolo[5,4-b]pyridines or structurally related molecules.

Properties

Molecular Formula

C24H22FN3O4

Molecular Weight

435.4 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22FN3O4/c1-13-11-18(21-22(28-32-24(21)26-13)15-5-8-17(25)9-6-15)23(29)27-14(2)16-7-10-19(30-3)20(12-16)31-4/h5-12,14H,1-4H3,(H,27,29)

InChI Key

XXSXELUFJQSWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC(C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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